2,4-Dimethoxypyridine 1-oxide
Overview
Description
2,4-Dimethoxypyridine 1-oxide is an organic compound with the molecular formula C7H9NO3 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and two methoxy groups are attached at the 2 and 4 positions of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxypyridine 1-oxide typically involves the oxidation of 2,4-Dimethoxypyridine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 2,4-Dimethoxypyridine is continuously fed along with an oxidizing agent. The reaction conditions, such as temperature, pressure, and flow rates, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxypyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents like zinc and acetic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like manganese dioxide.
Reduction: Zinc, acetic acid, and hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.
Major Products Formed:
Oxidation: Higher-order N-oxides.
Reduction: 2,4-Dimethoxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethoxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other heterocyclic compounds.
Biology: It serves as a probe in studying the mechanisms of enzyme-catalyzed oxidation reactions.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxypyridine 1-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, making the compound a useful oxidizing agent. The methoxy groups can also influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
2,4-Dimethoxypyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
2,6-Dimethoxypyridine: Methoxy groups at the 2 and 6 positions.
2,4-Dichloropyridine: Chlorine atoms instead of methoxy groups.
Uniqueness: 2,4-Dimethoxypyridine 1-oxide is unique due to its N-oxide group, which imparts distinct chemical properties compared to its non-oxidized counterparts. This makes it particularly useful in oxidation reactions and as a precursor for synthesizing other complex molecules.
Properties
IUPAC Name |
2,4-dimethoxy-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-3-4-8(9)7(5-6)11-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGDVPTYNSTPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[N+](C=C1)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-63-7 | |
Record name | Pyridine, 2,4-dimethoxy-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6890-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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